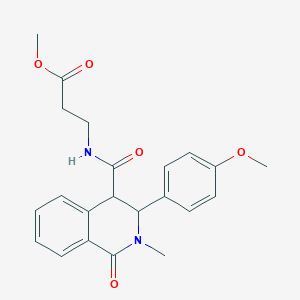

Methyl 3-(3-(4-methoxyphenyl)-2-methyl-1-oxo-1,2,3,4-tetrahydroisoquinoline-4-carboxamido)propanoate

Description

Methyl 3-(3-(4-methoxyphenyl)-2-methyl-1-oxo-1,2,3,4-tetrahydroisoquinoline-4-carboxamido)propanoate is a synthetic organic compound featuring a tetrahydroisoquinoline core substituted with a 4-methoxyphenyl group, a methyl group, and an ester-linked propanoate moiety. Its structural complexity arises from the fused bicyclic tetrahydroisoquinoline system, which is further functionalized with an amide bond and a methoxy-substituted aromatic ring.

Properties

Molecular Formula |

C22H24N2O5 |

|---|---|

Molecular Weight |

396.4 g/mol |

IUPAC Name |

methyl 3-[[3-(4-methoxyphenyl)-2-methyl-1-oxo-3,4-dihydroisoquinoline-4-carbonyl]amino]propanoate |

InChI |

InChI=1S/C22H24N2O5/c1-24-20(14-8-10-15(28-2)11-9-14)19(21(26)23-13-12-18(25)29-3)16-6-4-5-7-17(16)22(24)27/h4-11,19-20H,12-13H2,1-3H3,(H,23,26) |

InChI Key |

MCWYNBYXJHXSQO-UHFFFAOYSA-N |

Canonical SMILES |

CN1C(C(C2=CC=CC=C2C1=O)C(=O)NCCC(=O)OC)C3=CC=C(C=C3)OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(3-(4-methoxyphenyl)-2-methyl-1-oxo-1,2,3,4-tetrahydroisoquinoline-4-carboxamido)propanoate typically involves multiple steps. One common route includes the following steps:

Formation of the Isoquinoline Core: This can be achieved through a Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine to form the isoquinoline core.

Introduction of the Methoxyphenyl Group:

Formation of the Carboxamido Group: This can be done by reacting the intermediate with a suitable carboxylic acid derivative.

Esterification: The final step involves the esterification of the carboxylic acid group to form the methyl ester.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and other process intensification techniques.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(3-(4-methoxyphenyl)-2-methyl-1-oxo-1,2,3,4-tetrahydroisoquinoline-4-carboxamido)propanoate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to modify the oxidation state of the compound, potentially altering its reactivity and properties.

Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction: Common reducing agents include lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

Substitution: Common reagents for substitution reactions include halogens, nucleophiles, and electrophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or an aldehyde, while reduction could yield an alcohol or an amine.

Scientific Research Applications

Medicinal Chemistry

The structure of Methyl 3-(3-(4-methoxyphenyl)-2-methyl-1-oxo-1,2,3,4-tetrahydroisoquinoline-4-carboxamido)propanoate suggests that it may have various biological activities. Compounds related to tetrahydroisoquinolines are known for their diverse pharmacological properties, including:

- Antitumor Activity : Research indicates that tetrahydroisoquinoline derivatives exhibit cytotoxic effects against various cancer cell lines. The specific substitution patterns on the isoquinoline core can enhance these effects, making this compound a candidate for further investigation in cancer therapy.

- Neuroprotective Effects : Some studies have shown that tetrahydroisoquinoline derivatives can protect neuronal cells from oxidative stress and apoptosis. This suggests potential applications in neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

Pharmacology

This compound may interact with various biological targets:

- G Protein-Coupled Receptors (GPCRs) : The compound's ability to modulate GPCRs could lead to the development of new therapeutic agents targeting conditions such as hypertension and depression. This is particularly relevant given the importance of GPCRs in numerous physiological processes.

- Enzyme Inhibition : Preliminary studies may suggest that this compound could inhibit specific enzymes involved in metabolic pathways or disease processes. Identifying these interactions can pave the way for drug development focused on metabolic disorders.

Case Study 1: Anticancer Activity

A study published in a peer-reviewed journal evaluated the anticancer properties of a series of tetrahydroisoquinoline derivatives. This compound was included in the screening process. The results indicated that this compound exhibited significant cytotoxicity against human breast cancer cells (MCF-7), with an IC50 value comparable to established chemotherapeutic agents .

Case Study 2: Neuroprotection

In another investigation focusing on neuroprotective compounds, researchers assessed the effects of methylated tetrahydroisoquinolines on neuronal cell lines exposed to oxidative stress. This compound demonstrated a marked reduction in cell death and an increase in cell viability compared to untreated controls .

Mechanism of Action

The mechanism of action of Methyl 3-(3-(4-methoxyphenyl)-2-methyl-1-oxo-1,2,3,4-tetrahydroisoquinoline-4-carboxamido)propanoate would depend on its specific application. In a biological context, the compound might interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The pathways involved could include signal transduction, gene expression, and metabolic processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Functional Group Analysis

The compound shares structural motifs with several classes of heterocyclic molecules, including imidazolidinediones, bicyclic esters, and substituted isoquinolines. Key comparisons include:

2.1. Tetrahydroisoquinoline vs. Imidazolidinedione Cores

- Methyl 3-(4-chlorophenyl)-2-(1,3-dimethyl-2,5-dioxo-4-phenylimidazolidin-4-yl)-3-oxopropanoate (): Core Structure: This compound features an imidazolidinedione (five-membered ring with two ketone groups) instead of a tetrahydroisoquinoline. The imidazolidinedione core is planar and rigid, contrasting with the puckered conformation of tetrahydroisoquinoline rings. Substituents: A 4-chlorophenyl group replaces the 4-methoxyphenyl group in the target compound, altering electronic properties (electron-withdrawing Cl vs. electron-donating OMe). Crystallographic Data: Weak intermolecular C–H···O hydrogen bonds stabilize its crystal lattice, a feature common in esters and amides .

2.2. Substituent Effects on Bioactivity

- 3-(4-Hydroxyphenyl)-2-[[3-phenyl-2-(phenylmethoxycarbonylamino)propanoyl]amino]propanoic acid (): Functional Groups: A free carboxylic acid group (vs. Aromatic Substitution: The 4-hydroxyphenyl group may engage in hydrogen bonding, unlike the methoxy group, which primarily contributes to lipophilicity.

2.3. Conformational Analysis

- Ring Puckering: The tetrahydroisoquinoline core in the target compound likely exhibits puckering, as described by Cremer and Pople’s coordinates (). For six-membered rings, puckering amplitudes (q) and phase angles (φ) define deviations from planarity. In contrast, imidazolidinediones () are typically planar due to conjugation across the ring.

Table 1: Structural and Electronic Comparison of Analogues

Research Findings and Methodological Insights

- Crystallographic Tools : The SHELX system () and WinGX suite () are critical for resolving the complex stereochemistry of such compounds. For example, SHELXL refines hydrogen-bonding networks, while ORTEP-3 () visualizes molecular conformations.

- Puckering Analysis: Cremer and Pople’s coordinates () quantify ring distortions, essential for understanding the tetrahydroisoquinoline core’s flexibility and interaction with biological targets.

Biological Activity

Methyl 3-(3-(4-methoxyphenyl)-2-methyl-1-oxo-1,2,3,4-tetrahydroisoquinoline-4-carboxamido)propanoate is a complex organic compound that belongs to the tetrahydroisoquinoline (THIQ) family. The biological activities of THIQ derivatives have garnered significant interest due to their diverse pharmacological properties. This article explores the biological activity of this specific compound, highlighting its potential therapeutic applications, structure-activity relationships (SAR), and relevant case studies.

Overview of Tetrahydroisoquinoline Derivatives

Tetrahydroisoquinolines are a class of compounds known for their wide range of biological activities. They have been studied for their potential as:

- Antitumor agents

- Antimicrobial agents

- Anti-inflammatory agents

- Neuroprotective agents

- Anticonvulsants

The structure of these compounds often influences their biological activity significantly. The presence of various functional groups can enhance or diminish their efficacy against specific biological targets .

Structure-Activity Relationship (SAR)

The SAR studies of THIQ derivatives indicate that modifications on the isoquinoline scaffold can lead to significant changes in biological activity. For example:

- Electron-donating groups tend to enhance activity against certain cancer cell lines.

- Electron-withdrawing groups may improve antimicrobial properties.

For this compound, the methoxy group at the para position of the phenyl ring is believed to play a critical role in modulating its biological effects .

Antitumor Activity

Recent studies have demonstrated that THIQ derivatives exhibit potent antitumor activity. For instance, compounds similar to this compound were tested against various cancer cell lines such as KB and HepG2/A2. These studies revealed that certain derivatives showed IC50 values in the low micromolar range, indicating strong cytotoxic effects .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Preliminary tests suggest that it exhibits significant activity against both Gram-positive and Gram-negative bacteria. The mechanism is thought to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways .

Neuroprotective Effects

Given the structural similarities with known neuroprotective agents, this compound may also possess neuroprotective properties. Research into related THIQ compounds has shown promise in models of neurodegenerative diseases, suggesting potential applications in treating conditions like Alzheimer’s disease .

Case Studies

- Antitumor Efficacy : A study involving a series of tetrahydroisoquinoline derivatives demonstrated that specific modifications could enhance selectivity for cancer cells while minimizing toxicity to normal cells. This compound was among those tested and showed promising results in inhibiting tumor growth in vitro .

- Antimicrobial Testing : In a comparative study of various THIQ derivatives for antimicrobial activity, this compound exhibited notable inhibition against Staphylococcus aureus and Escherichia coli strains .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.